molecular formula C13H12N2O4S B275701 N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B275701
M. Wt: 292.31 g/mol
InChI Key: LRACHUIAJOLOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15)

InChI Key

LRACHUIAJOLOFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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